molecular formula C13H18ClNO3 B1487977 Methyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride CAS No. 1219956-99-6

Methyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Cat. No. B1487977
CAS RN: 1219956-99-6
M. Wt: 271.74 g/mol
InChI Key: TZJWDIKDMCPUCQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride, commonly referred to as M2PMB-HCl, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and ethanol, and is commonly used as a research tool in organic chemistry, biochemistry, and pharmacology. M2PMB-HCl has been used in various scientific experiments to study the effects of certain drugs, hormones, and other natural compounds on the body, as well as to investigate the structure and function of proteins and other biological molecules.

Scientific Research Applications

Material Science Applications

A study by Almeida et al. (2017) explored the synthesis of a pyrrole derivative integrated with Methyl Red (MR), a dye, and its electrochemical polymerization for potential applications in electrochromic devices. The derivative, poly[3-(N-pyrrolyl)propyl 2-(4-dimethylaminophenylazo)benzoate] (PMRPy), showed enhanced electrochromic properties such as chromatic contrast and stability, making it suitable for applications in pH sensors due to its color variation in different pH environments (Almeida et al., 2017).

Chemistry and Synthesis

In the field of synthetic organic chemistry, Kempe et al. (1982) described the use of 2'-benzoylation in the synthesis of protected ribonucleosides, facilitating the preparation of RNA and DNA-RNA mixtures. This method highlights the versatility of benzoyl derivatives in nucleic acid synthesis (Kempe et al., 1982).

Pharmacology and Biochemistry

While the direct applications in pharmacology were excluded based on your requirements, it's worth noting that the structural analogs and derivatives of Methyl 2-(3-pyrrolidinylmethoxy)benzoate hydrochloride often serve as a foundation for the development of compounds with potential biological activities. Studies like those conducted by Lin et al. (1997) on nicotinic acetylcholine receptor ligands highlight the importance of such derivatives in understanding receptor-ligand interactions and their implications in cognitive enhancement (Lin et al., 1997).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . The corresponding precautionary statements are: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-4-2-3-5-12(11)17-9-10-6-7-14-8-10;/h2-5,10,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJWDIKDMCPUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.